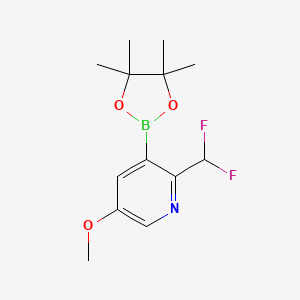![molecular formula C13H19BrOZn B14896599 4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
4-[(n-Hexyloxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(n-Hexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(n-Hexyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(n-Hexyloxy)methyl]bromobenzene with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-[(n-Hexyloxy)methyl]bromobenzene+Zn→4-[(n-Hexyloxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and efficient mixing to ensure a high yield and purity of the final product.
化学反应分析
Types of Reactions
4-[(n-Hexyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding phenols or other oxygenated derivatives.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted aromatic compounds, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used.
科学研究应用
4-[(n-Hexyloxy)methyl]phenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent for forming carbon-carbon bonds in complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a tool for modifying biomolecules and studying their functions.
作用机制
The mechanism of action of 4-[(n-Hexyloxy)methyl]phenylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive.
相似化合物的比较
Similar Compounds
- Phenylzinc bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- Benzylzinc bromide
Uniqueness
4-[(n-Hexyloxy)methyl]phenylzinc bromide is unique due to the presence of the hexyloxy group, which can impart specific solubility and reactivity characteristics. This makes it particularly useful in reactions where other organozinc compounds might not be as effective.
属性
分子式 |
C13H19BrOZn |
|---|---|
分子量 |
336.6 g/mol |
IUPAC 名称 |
bromozinc(1+);hexoxymethylbenzene |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h6-7,9-10H,2-4,8,11-12H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ICJWDDLJIVFLCO-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCOCC1=CC=[C-]C=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


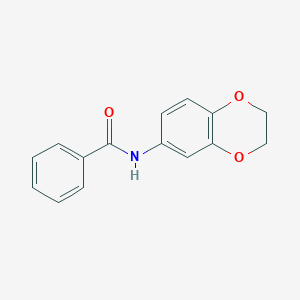
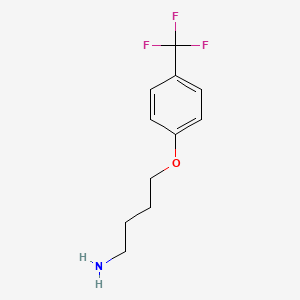
![N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14896545.png)

![6,7,8,9,9a,10,11,12,13,14-decahydro-5H-benzimidazo[2,1-e]acridine](/img/structure/B14896551.png)
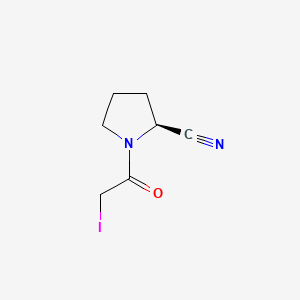
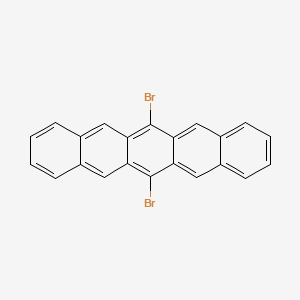
![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
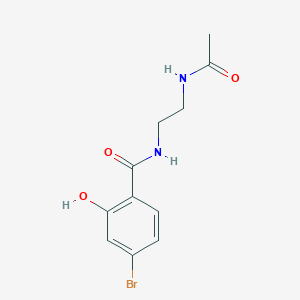
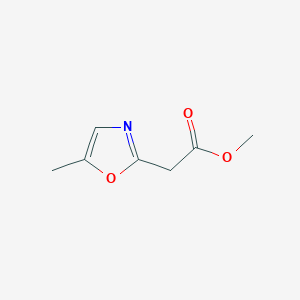
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
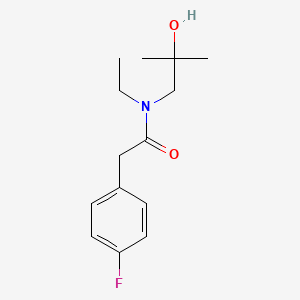
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
